Cas no 82701-51-7 (5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole)
82701-51-7 structure
Product Name:5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole
Número CAS:82701-51-7
MF:C9H8N4
Megavatios:172.18662071228
MDL:MFCD05662714
CID:708536
PubChem ID:5795731
Update Time:2025-05-26
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole Propiedades químicas y físicas
Nombre e identificación
-
- 2H-Tetrazole,5-(2-phenylethenyl)-
- 5-STYRYL-2H-1,2,3,4-TETRAAZOLE
- 5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole
- 5-[(E)-2-phenylethenyl]-2H-1,2,3,4-tetrazole
- AKOS005069587
- SCHEMBL1774566
- VIA42971
- 5-[2-Phenylethenyl]-2H-tetraazole, AldrichCPR
- (E)-5-styryl-2H-tetrazole
- MFCD05662714
- CHEMBL403963
- MFCD00276928
- 11T-0832
- AKOS005169852
- 5-[(1E)-2-Phenylethenyl]-2H-tetrazole
- SR-01000638384-1
- 5-STYRYL-1H-1,2,3,4-TETRAZOLE
- 82701-51-7
- CCG-48887
- (e)-styryltetrazole
- DTXSID20420988
- EN300-110483
- 5-( beta -Styryl)-2H-1,2,3,4-tetrazole
- 5-(beta-Styryl)-2H-1,2,3,4-tetrazole
- 5-Styryl-1H-tetrazole
- 5-styryl-2H-tetrazole
- 5-[(E)-2-phenylethenyl]-2H-tetrazole
- Z1431321796
- 220429-71-0
- J-501989
-
- MDL: MFCD05662714
- Renchi: 1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13)/b7-6+
- Clave inchi: UHYGCMNTYAEAHI-VOTSOKGWSA-N
- Sonrisas: N1=C(/C=C/C2C=CC=CC=2)N=NN1
Atributos calculados
- Calidad precisa: 172.074896272g/mol
- Masa isotópica única: 172.074896272g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 2
- Complejidad: 175
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 1
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.8
- Superficie del Polo topológico: 54.5Ų
Propiedades experimentales
- Punto de fusión: 185-187°C
- PSA: 54.46000
- Logp: 1.37010
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-110483-0.1g |
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole |
82701-51-7 | 95.0% | 0.1g |
$35.0 | 2025-02-21 | |
| Enamine | EN300-110483-0.25g |
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole |
82701-51-7 | 95.0% | 0.25g |
$48.0 | 2025-02-21 | |
| Enamine | EN300-110483-0.5g |
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole |
82701-51-7 | 95.0% | 0.5g |
$85.0 | 2025-02-21 | |
| Enamine | EN300-110483-1.0g |
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole |
82701-51-7 | 95.0% | 1.0g |
$128.0 | 2025-02-21 | |
| Enamine | EN300-110483-2.5g |
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole |
82701-51-7 | 95.0% | 2.5g |
$252.0 | 2025-02-21 | |
| Enamine | EN300-110483-5.0g |
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole |
82701-51-7 | 95.0% | 5.0g |
$386.0 | 2025-02-21 | |
| Enamine | EN300-110483-10.0g |
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole |
82701-51-7 | 95.0% | 10.0g |
$595.0 | 2025-02-21 | |
| abcr | AB176766-1 g |
5-Styryl-1H-1,2,3,4-tetrazole; . |
82701-51-7 | 1 g |
€251.50 | 2023-07-20 | ||
| abcr | AB176766-5 g |
5-Styryl-1H-1,2,3,4-tetrazole; . |
82701-51-7 | 5 g |
€620.50 | 2023-07-20 | ||
| abcr | AB176766-10 g |
5-Styryl-1H-1,2,3,4-tetrazole; . |
82701-51-7 | 10 g |
€920.50 | 2023-07-20 |
5-(2-phenylethenyl)-1H-1,2,3,4-tetrazole Literatura relevante
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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